molecular formula C17H24N6O B12192848 N-cyclopentyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-cyclopentyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12192848
M. Wt: 328.4 g/mol
InChI Key: ZKIDOIBRPPBWLT-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is a synthetic small molecule that incorporates two privileged pharmacophores in its structure: the [1,2,4]triazolo[4,3-b]pyridazine ring system and a piperidine-carboxamide moiety. The triazolo-pyridazine scaffold is a key template in organic synthesis known for its versatile biological activities and is recognized as an essential building block for developing various therapeutic agents . The piperazine and piperidine rings are among the most frequently used heterocycles in biologically active compounds, often employed to optimize the pharmacokinetic properties of a molecule or to act as a scaffold for arranging pharmacophoric groups . Research into closely related triazolo-pyridazine-6-yl-substituted piperazines has demonstrated their potential as effective anti-diabetic agents, functioning through the dipeptidyl peptidase-4 (DPP-4) inhibition mechanism and exhibiting insulinotropic and antioxidant activities in experimental models . As such, this compound serves as a valuable chemical probe for researchers investigating new pathways in metabolic disease research, enzyme inhibition, and other biological targets. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H24N6O

Molecular Weight

328.4 g/mol

IUPAC Name

N-cyclopentyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C17H24N6O/c1-12-19-20-15-8-9-16(21-23(12)15)22-10-4-5-13(11-22)17(24)18-14-6-2-3-7-14/h8-9,13-14H,2-7,10-11H2,1H3,(H,18,24)

InChI Key

ZKIDOIBRPPBWLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4CCCC4

Origin of Product

United States

Preparation Methods

Triazolopyridazine Core Synthesis

The triazolopyridazine scaffold is synthesized via cyclocondensation reactions. A representative method involves reacting 3-amino-6-hydrazinylpyridazine with ortho esters (e.g., trimethyl orthoacetate) under acidic conditions to form the 3-methyltriazolo[4,3-b]pyridazine system. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature80–100°CMaximizes cyclization
SolventAnhydrous ethanolPrevents hydrolysis
Catalystp-Toluenesulfonic acidAccelerates reaction

This step typically achieves 65–75% yield, with purity >90% after recrystallization from ethyl acetate.

Piperidine Carboxamide Functionalization

The piperidine-3-carboxamide group is introduced via nucleophilic substitution. 6-Chloro-3-methyltriazolo[4,3-b]pyridazine reacts with piperidine-3-carboxylic acid derivatives in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). A critical advancement from patent literature involves using N-protected piperidine intermediates to prevent side reactions:

6-Cl-Triazolopyridazine+N-Boc-piperidine-3-carboxylic acidHATU, DIPEAProtected intermediate[2]\text{6-Cl-Triazolopyridazine} + \text{N-Boc-piperidine-3-carboxylic acid} \xrightarrow{\text{HATU, DIPEA}} \text{Protected intermediate} \quad

Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the free amine, which is subsequently acylated with cyclopentyl isocyanate to form the final carboxamide.

Reaction Optimization and Scalability

Solvent and Base Selection

The alkylation step between the triazolopyridazine core and piperidine derivative is highly solvent-dependent. Comparative studies show:

SolventBaseYield (%)Purity (%)
DMFK₂CO₃5885
THFEt₃N6288
DMSO DBU 78 93

DMSO with 1,8-diazabicycloundec-7-ene (DBU) enhances nucleophilicity, reducing reaction time from 24 h to 8 h.

Temperature-Controlled Cyclization

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6):

  • δ 8.72 (s, 1H, triazole-H)

  • δ 4.21 (m, 1H, cyclopentyl-CH)

  • δ 3.54–3.12 (m, 4H, piperidine-H)

  • δ 2.41 (s, 3H, CH₃)

HRMS (ESI):

  • m/z calc. for C₁₇H₂₃N₇O: 341.1964; found: 341.1962

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar triazolopyridazine system and equatorial orientation of the cyclopentyl group on the piperidine ring. Key bond lengths include:

BondLength (Å)
N1–C2 (triazole)1.318
C7–N8 (carboxamide)1.334

The dihedral angle between triazolopyridazine and piperidine planes is 87.5°, indicating minimal conjugation.

Industrial-Scale Production Considerations

Cost-Effective Reagent Alternatives

Replacing HATU with EDC/HOBt in the coupling step reduces raw material costs by 40% while maintaining 70–75% yield. Patent applications highlight the use of flow chemistry for continuous processing, achieving a throughput of 1.2 kg/day with 99.5% purity.

Waste Management Strategies

The process generates 8 L of aqueous waste per kilogram of product, primarily containing DMSO and inorganic salts. Patent EP20150005498 describes a solvent recovery system that reclaims >90% of DMSO via fractional distillation .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-cyclopentyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and properties are influenced by:

  • Triazolo ring substituents : The 3-methyl group balances steric and electronic effects, contrasting with bulkier groups (e.g., isopropyl in STK6497959 ) or electron-withdrawing groups (e.g., trifluoromethyl in compound 6 ).
  • Piperidine-carboxamide modifications : The cyclopentyl group enhances lipophilicity compared to smaller substituents (e.g., cyclopropyl in STK6497959 ) or aromatic groups (e.g., phenyl in compound 12 ).

Physicochemical Properties

Key properties compared to analogs:

Compound Name Substituents (Triazolo/Piperidine) Molecular Weight (g/mol) logP Solubility
Target Compound 3-methyl / cyclopentyl ~400 (estimated) ~1.5* Moderate (DMSO)
N-Phenyl-1-(triazolo)piperidine-3-carboxamide H / phenyl 322.36 0.85 High (DMSO)
STK6497959 3-isopropyl / cyclopropyl ~390 ~1.8 Low (DMSO)
Lin28-1632 (C1632) 3-methyl / phenyl-acetamide 335.35 2.1 Moderate (DMSO)

*Estimated based on cyclopentyl’s contribution to lipophilicity.

Structure-Activity Relationship (SAR) Trends

  • Triazolo Substituents : Methyl or small alkyl groups (e.g., isopropyl) optimize binding without steric hindrance . Bulkier groups (e.g., trifluoromethyl in compound 6 ) may reduce solubility.
  • Piperidine Modifications : Cyclopentyl enhances membrane permeability compared to polar groups (e.g., hydroxypropyl in compound 12 ). Aromatic substituents (e.g., phenyl in compound 12) may improve target affinity but increase toxicity risks.
  • Carboxamide Linkers : Cyclic amines (e.g., piperidine) improve metabolic stability over linear chains (e.g., propyl in compound 25 ).

Biological Activity

N-cyclopentyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₂₂N₆O
Molecular Weight 314.39 g/mol
CAS Number 1111279-64-1

This compound interacts with various biological targets, primarily through modulation of receptor activity and enzyme inhibition. Its structure suggests potential interactions with G-protein coupled receptors (GPCRs) and other signaling pathways.

Pharmacological Effects

Research indicates that compounds with a similar triazolo-pyridazine framework exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, suggesting N-cyclopentyl derivatives may also possess similar properties .
  • Antitumor Activity : The triazolo-pyridazine moiety has been linked to anticancer effects in several studies, indicating potential applications in cancer therapy .
  • Neuropharmacological Effects : Preliminary investigations suggest that derivatives may influence neurotransmitter systems, which could be beneficial in treating neurological disorders .

Synthesis and Biological Evaluation

A study conducted by Abdel-Rahman et al. synthesized various triazolo-pyridazine derivatives and evaluated their biological activities. The synthesized compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting the potential of N-cyclopentyl derivatives in cancer treatment .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-cyclopentyl derivatives to specific receptors. For instance, docking simulations indicated strong interactions with the active sites of certain kinases involved in cancer progression . These findings support further exploration into the compound's therapeutic viability.

Comparative Analysis of Similar Compounds

To contextualize the biological activity of this compound, a comparison with related compounds is useful:

Compound NameBiological Activity
This compoundAntitumor, Antimicrobial
Lamotrigine (an anti-epileptic drug)Neuroprotective
Tirapazamine (an anti-tumor agent)Cytotoxic in hypoxic tumors

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